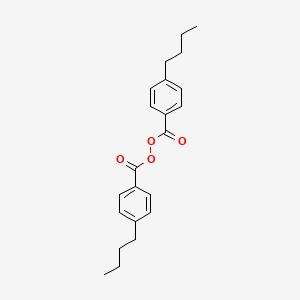
Bis(4-butylbenzoyl) Peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-butylbenzoyl) Peroxide is an organic peroxide compound known for its strong oxidizing properties. It is widely used as a polymerization initiator and cross-linking agent in various industrial applications. The compound is characterized by its ability to decompose and release free radicals, which makes it highly effective in initiating polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-butylbenzoyl) Peroxide typically involves the reaction of 4-butylbenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of reactants and catalysts, along with efficient mixing and temperature control to optimize yield and purity. The final product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Bis(4-butylbenzoyl) Peroxide undergoes various chemical reactions, including:
Oxidation: The compound can oxidize organic substrates, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Under specific conditions, it can be reduced to form 4-butylbenzoic acid.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: 4-butylbenzoic acid.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Bis(4-butylbenzoyl) Peroxide has a wide range of applications in scientific research:
Chemistry: Used as an initiator for radical polymerization reactions, aiding in the synthesis of polymers and copolymers.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of plastics, rubbers, and other polymeric materials due to its cross-linking properties.
Mechanism of Action
The mechanism of action of Bis(4-butylbenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals. These radicals can initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The compound’s effectiveness is attributed to its ability to generate a high concentration of free radicals under controlled conditions.
Comparison with Similar Compounds
Benzoyl Peroxide: Another widely used organic peroxide with similar applications in polymerization and as an acne treatment.
Di-tert-butyl Peroxide: Known for its use as a radical initiator in polymerization reactions.
Cumene Hydroperoxide: Used in the production of phenol and acetone, as well as a polymerization initiator.
Uniqueness: Bis(4-butylbenzoyl) Peroxide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate free radicals efficiently makes it particularly valuable in industrial applications where controlled polymerization is essential.
Properties
Molecular Formula |
C22H26O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(4-butylbenzoyl) 4-butylbenzenecarboperoxoate |
InChI |
InChI=1S/C22H26O4/c1-3-5-7-17-9-13-19(14-10-17)21(23)25-26-22(24)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3 |
InChI Key |
CNBAKUOWAYLJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















